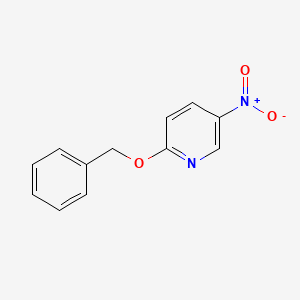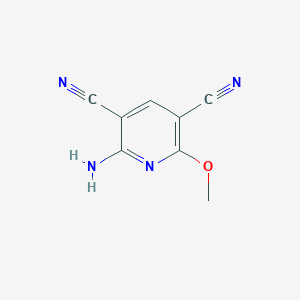
1-Benzyl-4-(dimethylamino)piperidine
Übersicht
Beschreibung
1-Benzyl-4-(dimethylamino)piperidine, also known as 1-benzyl-N,N-dimethyl-4-piperidinamine, is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for 1-Benzyl-4-(dimethylamino)piperidine is 1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-Benzyl-4-(dimethylamino)piperidine is a liquid at room temperature . It has a molecular weight of 218.34 and a molecular formula of C14H22N2 .Wissenschaftliche Forschungsanwendungen
Role in Drug Designing
Piperidines, including “1-Benzyl-4-(dimethylamino)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Formation of Various Piperidine Derivatives
“1-Benzyl-4-(dimethylamino)piperidine” can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Anticancer Applications
Piperidine derivatives, including “1-Benzyl-4-(dimethylamino)piperidine”, are being utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers .
Antimicrobial and Antifungal Applications
Piperidine derivatives are also used as antimicrobial and antifungal agents . They have been effective in treating various microbial and fungal infections .
Analgesic and Anti-inflammatory Applications
“1-Benzyl-4-(dimethylamino)piperidine” and its derivatives have been used as analgesic and anti-inflammatory agents . They have shown significant results in reducing pain and inflammation .
Antipsychotic Applications
Piperidine derivatives are used as antipsychotic agents . They have been effective in treating various psychiatric disorders .
Modulation of N-methyl-D-aspartate Receptors
“1-Benzyl-4-(dimethylamino)piperidine” has molecular features associated with polyamine modulation of N-methyl-D-aspartate receptors . This modulation can have various therapeutic implications .
Reducing the Effects of Alcohol Dependence
“1-Benzyl-4-(dimethylamino)piperidine” is utilized as a mechanism for reducing the effects of alcohol dependence . It can potentially help in the treatment of alcohol addiction .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The binding sites of similar compounds have been studied, providing insights into their high potency in inhibiting acetylcholinesterase . These findings could guide the design of improved acetylcholinesterase inhibitors, potentially leading to new therapeutics for conditions like Alzheimer’s disease .
Relevant Papers The search results included several peer-reviewed papers related to 1-Benzyl-4-(dimethylamino)piperidine . These papers could provide further insights into the properties and potential applications of this compound.
Eigenschaften
IUPAC Name |
1-benzyl-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVYWDMYARWZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328982 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(dimethylamino)piperidine | |
CAS RN |
64168-08-7 | |
| Record name | 1-Benzyl-4-(dimethylamino)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

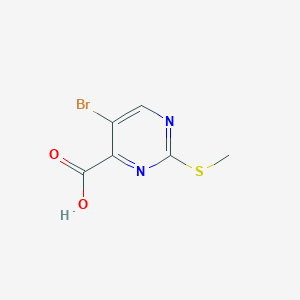
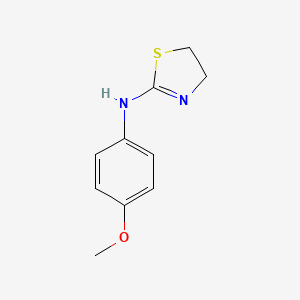
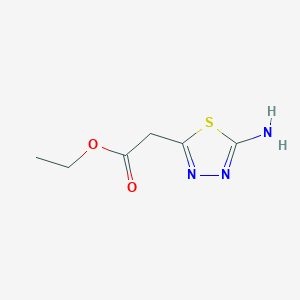
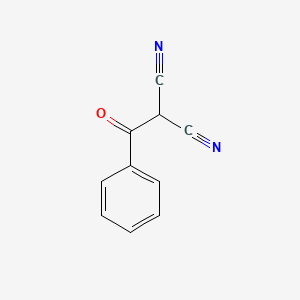
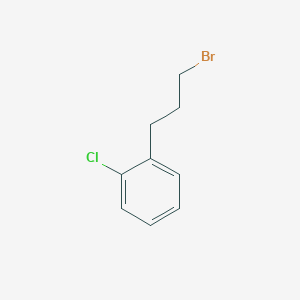

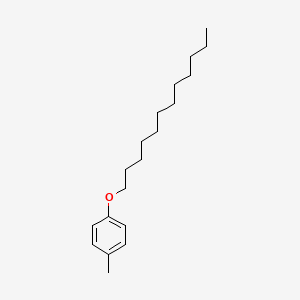
![2-Amino-3-[(2-pyridin-2-ylethyl)thio]propanoic acid](/img/structure/B1267798.png)
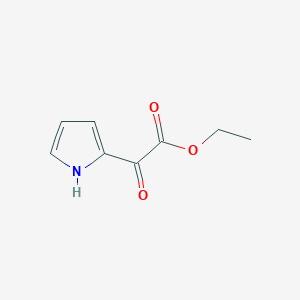
![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)
